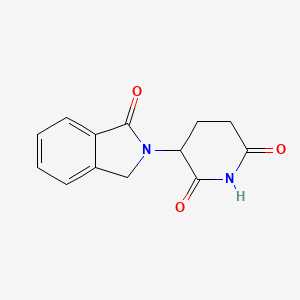

2-(2,6-Dioxopiperidin-3-yl)phthalimidine

Description

Properties

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENKGSGGXGQHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034323 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Em-12 is a white crystalline powder. (NTP, 1992) | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26581-81-7 | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26581-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026581817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

460 to 464 °F (NTP, 1992) | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (EM-12)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2,6-Dioxopiperidin-3-yl)phthalimidine, commonly known as EM-12, is a synthetic small molecule and a key analog of thalidomide (B1683933). It serves as a fundamental building block and research tool in the field of targeted protein degradation. EM-12 functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event is the cornerstone of its utility in Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate pathogenic proteins. This guide provides a comprehensive technical overview of EM-12, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

EM-12 is a derivative of thalidomide, characterized by a phthalimidine group linked to a glutarimide (B196013) moiety. This structure is crucial for its biological activity, particularly its interaction with Cereblon.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one | |

| Synonyms | EM-12, Phthalimidinoglutarimide | |

| CAS Number | 26581-81-7 | |

| Molecular Formula | C₁₃H₁₂N₂O₃ | |

| Molecular Weight | 244.25 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

The primary mechanism of action of EM-12 is its function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to a specific pocket in CRBN, EM-12 modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of target proteins.

Role in PROTACs

In the context of PROTACs, EM-12 serves as the CRBN-recruiting ligand. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein of interest (POI), a linker, and a ligand for an E3 ligase (in this case, EM-12 or a derivative). The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and degradation of the POI.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} caption: PROTAC Mechanism of Action with EM-12 as the CRBN Ligand.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

Similar to thalidomide and its analogs, EM-12 has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. This activity is believed to be mediated through its interaction with CRBN, which in turn affects the stability of TNF-α mRNA.

Quantitative Biological Data

While EM-12 is a well-established CRBN ligand, specific quantitative binding affinity data (K_d, K_i) and IC₅₀ values for its biological activities are not as extensively reported in the public domain as for its clinically approved derivatives. For comparative purposes, the data for thalidomide, lenalidomide, and pomalidomide (B1683931) are provided below.

| Compound | CRBN Binding Affinity (K_d/IC₅₀) | TNF-α Inhibition (IC₅₀) | Assay Method | Reference(s) |

| EM-12 | Not readily available | Not readily available | - | |

| Thalidomide | ~250 nM | ~194 nM | Fluorescence Polarization | |

| Lenalidomide | ~178 nM | ~25 nM | Fluorescence Polarization | |

| Pomalidomide | ~157 nM | ~13 nM | Fluorescence Polarization |

Experimental Protocols

Synthesis of this compound (EM-12)

A detailed, multi-step synthesis protocol is required for the preparation of EM-12. A representative synthetic scheme is outlined below.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: General Synthetic Workflow for EM-12.

Detailed Protocol:

-

Reaction Setup: To a solution of phthaldialdehyde (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq) and triethylamine (B128534) (1.1 eq).

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure this compound.

Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)

This assay measures the ability of a test compound (e.g., EM-12) to displace a fluorescently labeled CRBN ligand.

Materials:

-

Recombinant human CRBN protein

-

Fluorescently labeled thalidomide probe

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

384-well black, low-volume plates

-

Test compound (EM-12)

Procedure:

-

Prepare a serial dilution of EM-12 in assay buffer.

-

In a 384-well plate, add the serially diluted EM-12.

-

Add the fluorescently labeled thalidomide probe to each well at a fixed concentration.

-

Add the recombinant CRBN protein to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC₅₀ value from the resulting competition curve.

TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay determines the potency of EM-12 in inhibiting the production of TNF-α in a cellular context.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Workflow for TNF-α Inhibition Assay.

Procedure:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of EM-12 for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.

-

Incubation: Incubate the cells for 4-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the EM-12 concentration and determine the IC₅₀ value.

Western Blot for IKZF1 Degradation

This protocol is used to visualize the degradation of the transcription factor IKZF1, a known neosubstrate of the CRL4^CRBN^ complex when modulated by immunomodulatory drugs.

Procedure:

-

Cell Treatment: Treat a suitable cell line (e.g., MM.1S multiple myeloma cells) with EM-12 at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of IKZF1 degradation.

Conclusion

This compound (EM-12) is a pivotal research molecule in the rapidly advancing field of targeted protein degradation. Its ability to engage the E3 ligase Cereblon makes it an indispensable tool for the development of PROTACs and other molecular glues. While specific quantitative data on its binding and inhibitory activities are not as well-documented as its clinical counterparts, the experimental protocols provided herein offer a robust framework for its characterization and application in drug discovery and chemical biology research. The continued investigation of EM-12 and its derivatives will undoubtedly contribute to the development of novel therapeutics for a range of diseases.

2-(2,6-Dioxopiperidin-3-yl)phthalimidine structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dioxopiperidin-3-yl)phthalimidine, also known by its code name EM-12, is a potent analogue of thalidomide (B1683933).[1][2][3] Structurally, it is characterized by a phthalimidine group linked to a glutarimide (B196013) ring. This compound has garnered significant interest in the scientific community for its pronounced biological activities, which surpass those of its parent compound, thalidomide, in certain aspects. Notably, EM-12 is more stable against hydrolysis, a key characteristic for its biological function.[1][2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as a modulator of the Cereblon E3 ubiquitin ligase complex and as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α).

Chemical Structure and Properties

The chemical structure of this compound consists of a phthalimidine moiety attached to the 3-position of a 2,6-dioxopiperidine ring.

Chemical Structure:

-

IUPAC Name: 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione[4]

-

Synonyms: EM-12, Phthalimidinoglutarimide, 2-(2,6-Dioxo-3-piperidinyl)isoindoline-1-one[4]

-

Molecular Formula: C₁₃H₁₂N₂O₃

-

Molecular Weight: 244.25 g/mol

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted or estimated and should be considered with appropriate caution.

| Property | Value | Source |

| Melting Point | Not explicitly found for EM-12. Thalidomide: 270 °C[5] | N/A |

| Boiling Point | 383.99°C (rough estimate) | [4] |

| Density | 1.2650 (rough estimate) | [4] |

| pKa | 10.70 ± 0.40 (Predicted) | [4] |

| logP | Not explicitly found for EM-12. Thalidomide: 0.35450 | [6] |

| Solubility | DMSO: 11 mg/mL (45.04 mM)[3]DMF: 5 mg/mL[4]DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL[4] | [3][4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimidine ring, the methine proton at the chiral center of the glutarimide ring, and the methylene (B1212753) protons of the glutarimide ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons of the glutarimide and phthalimidine moieties, the aromatic carbons, and the aliphatic carbons of the glutarimide ring. Predicted ¹³C NMR data for the closely related thalidomide is available.[7]

-

Mass Spectrometry: The mass spectrum of the compound would show a molecular ion peak corresponding to its molecular weight. Mass spectral data for thalidomide is available for reference.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the glutarimide, C=O stretching of the imide and amide groups, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One notable method involves a novel one-pot condensation reaction.[9][10] This approach is efficient for generating the phthalimidine ring structure.

A general workflow for the synthesis is depicted below. This is a representative scheme, and specific reaction conditions may vary.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol (General Example based on literature[9]):

A mixture of phthaldialdehyde and a suitable 3-aminopiperidine-2,6-dione derivative are reacted in a solvent such as THF at room temperature under an inert atmosphere (e.g., nitrogen) for an extended period. The reaction proceeds through an addition, iminium rearrangement, and elimination cascade to form the phthalimidine ring. The final product is then isolated and purified using standard techniques like column chromatography.

Biological Activity and Signaling Pathways

This compound exhibits its biological effects primarily through two key mechanisms: modulation of the CRL4-CRBN E3 ubiquitin ligase complex and inhibition of TNF-α production.

Modulation of the CRL4-CRBN E3 Ubiquitin Ligase Pathway

The primary molecular target of thalidomide and its analogues, including EM-12, is the protein Cereblon (CRBN). CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of EM-12 to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is central to the immunomodulatory and anti-cancer effects of these compounds.

Caption: The CRL4-CRBN E3 ubiquitin ligase pathway modulated by this compound.

Inhibition of TNF-α Production

This compound is a potent inhibitor of TNF-α synthesis.[9][10] TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. The inhibition of TNF-α production by EM-12 contributes to its anti-inflammatory properties.

Experimental Protocols

TNF-α Inhibition Assay

This protocol describes a general method for assessing the TNF-α inhibitory activity of this compound using a macrophage cell line.

Objective: To determine the IC₅₀ value of EM-12 for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (EM-12)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Human TNF-α ELISA kit or HTRF kit

-

Plate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of EM-12 in DMSO. On the day of the experiment, prepare serial dilutions of EM-12 in cell culture medium. The final DMSO concentration should be kept below 0.1%.

-

LPS Stimulation: Add the diluted EM-12 to the cells and pre-incubate for 1 hour. Then, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours).[11][12] Include vehicle control (medium with DMSO) and positive control (LPS only) wells.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of EM-12 compared to the LPS-only control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a competitive binding assay to determine the affinity of this compound for Cereblon.

Objective: To determine the IC₅₀ value of EM-12 for binding to the Cereblon protein.

Materials:

-

Recombinant human Cereblon (CRBN) protein (e.g., GST-tagged)

-

Fluorescently labeled thalidomide analogue (e.g., Thalidomide-Red)

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

-

This compound (EM-12)

-

Assay buffer

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of EM-12 in the assay buffer.

-

Assay Plate Preparation: Dispense the diluted EM-12 or vehicle control into the wells of a 384-well plate.

-

Reagent Addition: Add the recombinant CRBN protein to each well.

-

Detection Reagent Addition: Add a pre-mixed solution of the fluorescently labeled thalidomide analogue and the Europium cryptate-labeled antibody to all wells.[13]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[14]

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The binding of EM-12 to CRBN will displace the fluorescently labeled thalidomide, leading to a decrease in the TR-FRET signal. Determine the IC₅₀ value by plotting the TR-FRET ratio against the log of the EM-12 concentration and fitting the data to a competitive binding curve.

Conclusion

This compound is a significant thalidomide analogue with enhanced stability and potent biological activities. Its ability to modulate the CRL4-CRBN E3 ubiquitin ligase complex and inhibit TNF-α production makes it a valuable tool for research in oncology, immunology, and drug development, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs. The experimental protocols provided herein offer a foundation for the further investigation of this and similar molecules. As research continues, a deeper understanding of the structure-activity relationships and the full therapeutic potential of this compound and its derivatives is anticipated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EM-12 | TargetMol [targetmol.com]

- 4. Phthalimidine, 2-(2,6-dioxopiperiden-3-yl). CAS#: 26581-81-7 [amp.chemicalbook.com]

- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mzCloud – Thalidomide [mzcloud.org]

- 9. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2, 6-dioxopiperidines and 3-substituted 2, 6-dioxopiperidines for TNF-α inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.co.kr]

- 14. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Mechanism of Action of the EM-12 Thalidomide Analog on Cereblon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between the thalidomide (B1683933) analog EM-12 and its direct cellular target, Cereblon (CRBN). EM-12 and its derivatives are pivotal tools in the field of targeted protein degradation, acting as "molecular glues" that hijack the ubiquitin-proteasome system to induce the selective elimination of specific cellular proteins. This document details the core mechanism, binding interactions, neosubstrate specificity, and the key experimental methodologies used to elucidate this pathway.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

EM-12 is a member of the immunomodulatory imide drug (IMiD) class, which functions by modulating the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2] Cereblon (CRBN) acts as the substrate receptor for this complex, which also includes Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1).[2][3] The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.

The mechanism of action of EM-12 is not as a traditional inhibitor but as a molecular glue degrader.[4] The process can be summarized in the following key steps:

-

Binding to Cereblon: The glutarimide (B196013) moiety of the EM-12 molecule binds directly within a hydrophobic, tri-tryptophan pocket located in the C-terminal thalidomide-binding domain (TBD) of CRBN.[5]

-

Surface Remodeling: This binding event induces a conformational change in CRBN, remodeling its surface to create a novel protein-protein interaction interface.[2][6]

-

Neosubstrate Recruitment: The newly formed surface exhibits high affinity for specific proteins, termed "neosubstrates," which do not endogenously interact with CRBN.[2][4]

-

Ternary Complex Formation: The interaction results in a stable ternary complex, consisting of the neosubstrate protein, the EM-12 molecule, and the CRBN E3 ligase complex.[7]

-

Polyubiquitination: By bringing the neosubstrate into close proximity with the E3 ligase machinery, the complex facilitates the transfer of ubiquitin chains to the neosubstrate.[8][9]

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell.[10]

This event-driven pharmacology allows for the catalytic degradation of target proteins, a distinct advantage over traditional occupancy-driven inhibitors.[10]

References

- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Thalidomide Analogue EM-12: A Technical Deep Dive into its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM-12, a significant analogue of thalidomide (B1683933), has played a pivotal role in the evolution of immunomodulatory drugs (IMiDs). Characterized by the replacement of the phthaloyl ring with an isoindolinone ring system, EM-12 has demonstrated distinct biological activities that have informed the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying EM-12, tailored for professionals in the field of drug development and research.

Discovery and Historical Context

The story of EM-12 is intrinsically linked to the renewed scientific interest in thalidomide following the discovery of its anti-inflammatory and anti-angiogenic properties, long after its tragic association with teratogenicity. In the quest for analogues with improved therapeutic indices, researchers modified the core structure of thalidomide. One key modification involved the substitution of the phthaloyl ring with an isoindolinone moiety, giving rise to EM-12.[1] This structural change was hypothesized to enhance the molecule's stability and bioavailability.[1]

Early studies revealed that EM-12 was a more potent teratogenic agent than its parent compound, thalidomide.[1] However, it also exhibited significantly greater potency in inhibiting angiogenesis, a critical process in tumor growth and metastasis.[1] A major breakthrough in understanding the mechanism of thalidomide analogues came with the discovery of Cereblon (CRBN) as their primary molecular target.[2] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] EM-12, like thalidomide, binds to CRBN, thereby modulating the substrate specificity of the E3 ligase complex.[2]

A pivotal development in the history of EM-12 was the synthesis of its 4-amino substituted analogue, which came to be known as lenalidomide.[2] Lenalidomide demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes, and has since become a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[2][4] More recently, a sulfonyl fluoride (B91410) derivative of EM-12, termed EM12-SO2F, has been developed as a covalent inhibitor of CRBN, providing a valuable tool for studying the biology of this E3 ligase.

Chemical Synthesis

Representative Synthesis of a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione Derivative

A common synthetic route involves the reaction of a homophthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. The following is a representative protocol for a related analogue:

-

Reaction Setup: A mixture of homophthalic anhydride (1.0 g, 6.2 mmol), 3-aminopiperidine-2,6-dione hydrochloride (1.0 g, 6.1 mmol), and anhydrous sodium acetate (B1210297) (0.85 g, 6.2 mmol) is prepared in 50 mL of acetic acid.

-

Reflux: The resulting mixture is heated to reflux and maintained at this temperature for 24 hours.

-

Workup and Purification: After cooling to room temperature, the acetic acid is removed by evaporation. The resulting residue is then purified by flash column chromatography (eluent: methanol:dichloromethane = 1:20) to yield the desired 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative.[5]

Biological Activity and Mechanism of Action

The biological effects of EM-12 are primarily mediated through its interaction with the Cereblon E3 ubiquitin ligase complex.

Cereblon Binding and Modulation of E3 Ligase Activity

EM-12 binds to the thalidomide-binding pocket of Cereblon. This binding event does not inhibit the intrinsic activity of the CRL4-CRBN complex but rather alters its substrate specificity. This "molecular glue" mechanism leads to the recruitment of neosubstrate proteins to the E3 ligase, which are then polyubiquitinated and targeted for proteasomal degradation.

Key neosubstrates of the CRL4-CRBN complex when modulated by thalidomide analogues include the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these factors is central to the immunomodulatory and anti-myeloma effects of drugs like lenalidomide.

Inhibition of TNF-α Production

Anti-Angiogenic Effects

EM-12 is reported to be a more potent inhibitor of angiogenesis than thalidomide.[1] The anti-angiogenic activity of thalidomide and its analogues is thought to be mediated through various mechanisms, including the inhibition of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) signaling pathways, as well as direct effects on endothelial cell migration and tube formation.

Quantitative Bioactivity Data

Quantitative data for EM-12 is limited in publicly accessible literature. The following table summarizes available data for EM-12 and its closely related analogues to provide a comparative context.

| Compound | Assay | Target/Endpoint | Result | Reference |

| EM-12 | Teratogenicity | Malformations in rats | More potent than thalidomide | [1] |

| EM-12 | Angiogenesis Inhibition | In vivo models | More potent than thalidomide | [1] |

| Lenalidomide (Amino-EM-12) | TNF-α Inhibition | LPS-stimulated PBMC | Potent Inhibitor | [4] |

| Thalidomide | TNF-α Inhibition | LPS-stimulated PBMC | IC50 in µM range | [7] |

| Pomalidomide | CRBN Binding (TR-FRET) | CRBN | IC50 = 1.2 µM | [3] |

| Lenalidomide | CRBN Binding (TR-FRET) | CRBN | IC50 = 1.5 µM | [3] |

Key Experimental Protocols

Detailed protocols for experiments specifically using EM-12 are scarce. However, established methodologies for evaluating thalidomide and its analogues provide a strong foundation for designing and interpreting studies with EM-12.

TNF-α Inhibition Assay (ELISA)

This protocol outlines a general procedure for measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture: Isolate PBMCs from healthy donor blood and culture in a 96-well plate at a density of 4.8 x 10^4 cells/well in 200 µL of culture medium.

-

Compound Treatment: Add 25 µL of culture medium containing the test compound (e.g., EM-12) at various concentrations to the wells.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubation: Incubate the plate for 17 hours at 37°C.

-

ELISA: Collect the cell culture supernatants and measure the concentration of human TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.[8]

-

Data Analysis: Normalize the data to LPS-stimulated (100%) and unstimulated (0%) controls. Calculate IC50 values using non-linear regression analysis.[8]

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Plate Coating: Coat the wells of a 24-well plate with 250 µL of a basement membrane matrix solution (e.g., Matrigel®) and allow it to solidify at 37°C for 30 minutes.[1]

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) at a density of 1.2 x 10^5 cells/well onto the solidified matrix in endothelial cell culture medium.[9]

-

Compound Treatment: Add the test compound (e.g., EM-12) at various concentrations to the wells.

-

Incubation: Incubate the plate for 16 to 18 hours at 37°C in a 5% CO2 atmosphere to allow for tube formation.[9]

-

Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.[9] Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Cereblon Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of compounds to CRBN.

-

Reagent Preparation: Prepare solutions of GST-tagged human Cereblon protein, a fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red), and an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).[10]

-

Assay Plate Setup: Dispense test compounds (e.g., EM-12) at various concentrations into a low-volume 384-well plate.

-

Reagent Addition: Add the GST-tagged Cereblon protein, followed by a pre-mixed solution of the anti-GST-Cryptate antibody and the Thalidomide-Red tracer.[10]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 20 minutes) to allow the binding reaction to reach equilibrium.[11]

-

Signal Detection: Measure the TR-FRET signal using a compatible plate reader, recording the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[12]

-

Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission). A decrease in the HTRF signal indicates competitive binding of the test compound to Cereblon. Determine the IC50 or Kd value from the dose-response curve.

Conclusion

EM-12 stands as a testament to the power of targeted chemical modification in drug discovery. While its own clinical development was limited, its discovery and characterization provided invaluable insights into the structure-activity relationships of thalidomide analogues and solidified Cereblon as a key therapeutic target. The legacy of EM-12 is most evident in the clinical success of its direct derivative, lenalidomide, and the ongoing exploration of novel Cereblon-modulating agents for a range of diseases. This technical guide serves as a foundational resource for researchers seeking to understand the historical context and scientific underpinnings of this important class of molecules.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs | Semantic Scholar [semanticscholar.org]

- 7. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. revvity.com [revvity.com]

- 11. aurorabiolabs.com [aurorabiolabs.com]

- 12. bpsbioscience.com [bpsbioscience.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a key molecule in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical identity, and key physicochemical parameters. Detailed experimental protocols for the determination of these properties are also provided, alongside a visualization of its mechanism of action within the PROTAC pathway.

Chemical Identity and Structure

This compound is a derivative of thalidomide (B1683933) and serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its chemical structure consists of a phthalimidine ring system linked to a glutarimide (B196013) moiety.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione |

| Synonyms | EM-12, Phthalimidinoglutarimide |

| CAS Number | 26581-81-7 |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| SMILES | O=C1NC(=O)C(C2=CC=CC=C2C(=O)N1)CC1 |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available data for this compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| pKa (predicted) | 10.70 ± 0.40 | [1] |

| Solubility | ||

| in DMSO | 1 mg/mL | [1] |

| in DMF | 5 mg/mL | [1] |

| in DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |

| Appearance | Off-white to gray crystalline solid | [1] |

Mechanism of Action in Targeted Protein Degradation

This compound functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand. In the context of a PROTAC, it facilitates the formation of a ternary complex between the target protein of interest and the E3 ligase machinery. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Protocols

The following sections outline detailed, generalized protocols for the experimental determination of key physicochemical properties. These methods are standard in the pharmaceutical industry and can be adapted for the specific analysis of this compound.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and reliable method.[2]

Workflow for pKa Determination

Methodology:

-

Preparation: A 1 mM solution of the compound is prepared in a suitable solvent. The pH meter is calibrated using standard buffers of pH 4, 7, and 10.[2]

-

Acidification: The sample solution is made acidic to approximately pH 1.8-2.0 by the addition of 0.1 M HCl.[2]

-

Titration: The solution is then titrated with a standardized 0.1 M NaOH solution. The pH of the solution is continuously monitored and recorded at regular intervals of titrant addition.[2]

-

Data Analysis: The titration is continued until the pH reaches approximately 12-12.5. A graph of pH versus the volume of NaOH added is plotted. The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[2]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.[3]

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[5]

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[6]

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and straightforward technique for its determination.[7]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[10]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely recognized method for its experimental determination.[11]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other.[12]

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a molecule of significant interest in the development of PROTACs. While some experimental data is available, further characterization, particularly of its melting point and logP, would be beneficial for a more complete understanding of its drug-like properties. The provided experimental protocols offer a framework for obtaining this and other critical physicochemical data. The visualization of its mechanism of action highlights its role in the targeted degradation of proteins, a rapidly evolving therapeutic modality.

References

- 1. Phthalimidine, 2-(2,6-dioxopiperiden-3-yl). CAS#: 26581-81-7 [amp.chemicalbook.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. who.int [who.int]

- 7. Melting Point Test - CD Formulation [formulationbio.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. thinksrs.com [thinksrs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

In Vitro Biological Activity of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro biological activity of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a potent analogue of thalidomide (B1683933). This document details its primary mechanism of action through binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of neosubstrates, primarily the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The subsequent downstream effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities, are discussed. This guide includes a compilation of quantitative data from studies on the compound and its analogues, detailed experimental protocols for key in vitro assays, and visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

This compound, also known as EM-12, is a chemical analogue of thalidomide with enhanced stability and biological activity.[1] Like other immunomodulatory drugs (IMiDs®), its pleiotropic effects stem from its interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2] By binding to CRBN, this compound acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of specific protein targets that are not the natural substrates of this E3 ligase.[2][3] This targeted protein degradation is the cornerstone of its anti-neoplastic and immunomodulatory properties observed in vitro.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary in vitro biological activity of this compound is initiated by its binding to Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these transcription factors is a key event that triggers the downstream anti-proliferative and immunomodulatory effects. The degradation of Ikaros and Aiolos leads to the downregulation of key proto-oncogenes such as c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival of multiple myeloma cells.[2][4][5]

Quantitative In Vitro Biological Activity

The following tables summarize the quantitative data for this compound and its analogues from various in vitro assays. Direct quantitative data for the parent compound is limited in publicly available literature; therefore, data from closely related analogues are also presented to provide a comparative context.

Table 1: TNF-α Inhibition

| Compound | Cell Line | Assay | IC₅₀ / % Inhibition | Reference |

| EM-12 Analogues (e.g., Compound 14) | RAW 264.7 | LPS-induced TNF-α production | Up to 48% inhibition at 30 µM | [6][7] |

| Thalidomide | Human PBMCs | LPS-induced TNF-α production | ~50% inhibition at 1 µg/mL | [8] |

| Lenalidomide (B1683929) | Human PBMCs | LPS-induced TNF-α production | ~50% inhibition at 1 ng/mL | [8] |

Table 2: Cereblon Binding Affinity

| Compound | Assay | Kd / IC₅₀ | Reference |

| Thalidomide | TR-FRET | IC₅₀: 22.4 nM | [9] |

| Lenalidomide | TR-FRET | IC₅₀: 8.9 nM | [9] |

| Pomalidomide (B1683931) | TR-FRET | IC₅₀: 6.4 nM | [9] |

Table 3: Anti-Angiogenic Activity

| Compound | Assay | Effect | Reference |

| 2-(2,6-dioxopiperidine-3-yl)phthalimidine (1) | Rat Aortic Ring Assay | Marginal inhibitory activity | [10] |

| Thalidomide | Various in vitro angiogenesis assays | Inhibition of endothelial cell migration and tube formation | [1][11][12] |

Detailed Experimental Protocols

TNF-α Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a cell-based assay to quantify the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the murine macrophage cell line RAW 264.7.

Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or its analogues

-

TNF-α ELISA kit (murine)

-

96-well cell culture plates

Protocol:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1-2 hours.

-

LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control wells.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

This protocol outlines a competitive binding assay to determine the affinity of test compounds for Cereblon using TR-FRET technology.

Materials:

-

Recombinant His-tagged Cereblon (CRBN)/DDB1 complex

-

GST-tagged tracer ligand (e.g., a thalidomide derivative)

-

Terbium (Tb)-conjugated anti-His antibody (donor)

-

Fluorescently labeled (e.g., d2) anti-GST antibody (acceptor)

-

Test compound (this compound)

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

-

384-well low-volume plates

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a working solution of the CRBN/DDB1 complex, tracer ligand, and antibodies in the assay buffer.

-

Assay Reaction: In a 384-well plate, add the test compound dilutions.

-

Add the CRBN/DDB1 complex and the GST-tagged tracer ligand to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add the Tb-conjugated anti-His antibody and the fluorescently labeled anti-GST antibody.

-

Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

-

Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the test compound concentration to determine the IC₅₀ value.

In Vitro Angiogenesis Tube Formation Assay

This protocol describes an in vitro assay to assess the effect of this compound on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Matrigel® Basement Membrane Matrix

-

Test compound (this compound)

-

96-well cell culture plates

-

Calcein AM (for fluorescence imaging)

Protocol:

-

Plate Coating: Thaw Matrigel® on ice. Add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1-2 x 10⁵ cells/mL.

-

Treatment: Add the test compound at various concentrations to the HUVEC suspension.

-

Cell Seeding: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours.

-

Imaging: Observe and photograph the formation of tube-like structures using a light microscope. For quantitative analysis, the cells can be stained with Calcein AM and imaged using a fluorescence microscope.

-

Quantification: Analyze the images to quantify parameters such as the number of nodes, number of meshes, and total tube length.

Signaling Pathways

Cereblon-Ikaros/Aiolos-c-Myc/IRF4 Axis

The binding of this compound to CRBN initiates a cascade of events culminating in the degradation of Ikaros and Aiolos. This leads to the subsequent downregulation of c-Myc and IRF4, transcription factors crucial for the proliferation and survival of certain cancer cells, particularly multiple myeloma.[4][5]

Modulation of TNF-α Signaling

While the precise mechanism is still under investigation, the immunomodulatory effects of thalidomide analogues are known to include the inhibition of TNF-α production. This is thought to occur, in part, through the modulation of signaling pathways that regulate TNF-α transcription, such as the NF-κB pathway. The degradation of Ikaros and Aiolos may influence the activity of transcription factors that control the expression of pro-inflammatory cytokines.[13]

References

- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. Thalidomide and derivatives: immunological investigations of tumour necrosis factor-alpha (TNF-α) inhibition suggest drugs capable of selective gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ibidi.com [ibidi.com]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thalidomide and its analogues have distinct and opposing effects on TNF-alpha and TNFR2 during co-stimulation of both CD4(+) and CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

EM-12 and its Interaction with the CRBN E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between EM-12, a key immunomodulatory drug (IMiD), and the Cereblon (CRBN) E3 ubiquitin ligase. It is designed to be a comprehensive resource, detailing the binding affinity, experimental methodologies, and the downstream signaling consequences of this interaction, which is central to the mechanism of action for a class of therapeutic agents known as molecular glues and is a foundational component of many Proteolysis Targeting Chimeras (PROTACs).

Core Interaction: EM-12 as a Molecular Glue

EM-12 is a derivative of thalidomide (B1683933) and a precursor to more potent IMiDs like lenalidomide (B1683929) and pomalidomide.[1] These molecules are not classical inhibitors but rather function as "molecular glues."[2] They bind to CRBN, a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, and modulate its activity.[2][3][4] This binding event induces a conformational change in CRBN, creating a novel protein surface that enhances the recruitment of specific "neosubstrates," which are not typically targeted by the CRBN E3 ligase complex.[2][5] The primary neosubstrates for the EM-12-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] Upon recruitment, these neosubstrates are polyubiquitinated and subsequently targeted for degradation by the proteasome.[2][8] This targeted protein degradation is the basis for the therapeutic effects of IMiDs in diseases like multiple myeloma.[6][8]

A key derivative of EM-12, known as EM12-SO2F, has been developed as a covalent inhibitor of CRBN. This compound contains a sulfonyl fluoride (B91410) warhead that irreversibly binds to Histidine 353 (His353) in the CRBN binding pocket, effectively blocking the binding of other molecular glues and serving as a valuable chemical probe for studying CRBN function.[9][10]

Quantitative Binding Affinity

The binding affinity of EM-12 and its analogs to CRBN has been characterized using various biophysical techniques. While specific dissociation constants (Kd) for EM-12 are not as widely reported as for its more clinically advanced derivatives, the available data for related compounds provide a strong benchmark for its interaction. The following table summarizes key binding affinity data for prominent CRBN ligands.

| Compound | Binding Affinity (Kd or IC50) | Measurement Method | Reference |

| Thalidomide | ~250 nM (Kd) | [11] | |

| Lenalidomide | ~178 nM (Kd) | [11] | |

| Pomalidomide | ~157 nM (Kd) | [11] | |

| Iberdomide (CC-220) | 10-20 times greater affinity than lenalidomide and pomalidomide | [6] | |

| Various PROTACs (Lenalidomide-based) | 36-79 nM (IC50) | TR-FRET | [12] |

Experimental Protocols

The characterization of the EM-12/CRBN interaction relies on a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[13]

Objective: To determine the binding kinetics and affinity of EM-12 (or its analogs) to CRBN and to characterize the formation of the ternary complex (EM-12-CRBN-Neosubstrate).

Materials:

-

Purified recombinant CRBN-DDB1 complex

-

EM-12 or analog compound

-

Purified recombinant neosubstrate protein (e.g., IKZF1)

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., Series S Sensor Chip SA)

-

Running buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20, 1% DMSO)[14]

Methodology:

-

Immobilization of CRBN-DDB1:

-

The CRBN-DDB1 complex is immobilized on the surface of a sensor chip. If using a biotinylated complex, a streptavidin-coated (SA) chip can be used for capture.[14]

-

-

Binary Interaction Analysis (EM-12 to CRBN):

-

A dilution series of EM-12 in running buffer is prepared.

-

The EM-12 solutions are injected over the immobilized CRBN-DDB1 surface.

-

The association and dissociation phases are monitored in real-time.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

-

Ternary Complex Formation Analysis:

-

To assess ternary complex formation, the neosubstrate is introduced.

-

In one approach, the CRBN-DDB1 surface is saturated with EM-12, followed by the injection of the neosubstrate. An increase in response units (RU) indicates the formation of the ternary complex.

-

Alternatively, a pre-incubated mixture of EM-12 and the neosubstrate is injected over the CRBN-DDB1 surface.

-

Kinetic analysis of the ternary complex formation can provide insights into the cooperativity of the binding events.[13]

-

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of ligand binding to a target protein within living cells.[15]

Objective: To determine the cellular potency (IC50) of EM-12 by measuring its ability to displace a fluorescent tracer from CRBN in intact cells.

Materials:

-

HEK293T cells stably expressing NanoLuc®-CRBN fusion protein.[15]

-

NanoBRET™ fluorescent tracer (e.g., BODIPY™-lenalidomide).[15]

-

EM-12 or analog compound.

-

Opti-MEM® I Reduced Serum Medium.

-

Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

White, 384-well assay plates.

Methodology:

-

Cell Plating:

-

HEK293T cells expressing NanoLuc®-CRBN are seeded into 384-well plates.

-

-

Compound Treatment:

-

A serial dilution of EM-12 is prepared.

-

The cells are treated with the compound dilutions and the fluorescent tracer.

-

-

BRET Measurement:

-

The Nano-Glo® substrate is added to the wells.

-

The plate is read on a luminometer capable of measuring the donor (NanoLuc®) and acceptor (fluorescent tracer) emission wavelengths.

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

-

Data Analysis:

-

The BRET ratios are plotted against the compound concentration.

-

The data is fitted to a dose-response curve to determine the IC50 value, representing the concentration of EM-12 required to displace 50% of the fluorescent tracer.

-

In Vitro Ubiquitination Assay

This biochemical assay reconstitutes the ubiquitination cascade to directly assess the ability of the EM-12-CRBN complex to ubiquitinate a neosubstrate.[16]

Objective: To confirm that the EM-12-induced ternary complex is functional and leads to the ubiquitination of the neosubstrate.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBCH5a)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant neosubstrate protein (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

EM-12 or analog compound

-

Reaction buffer (containing MgCl2)

Methodology:

-

Reaction Setup:

-

All components (E1, E2, E3, neosubstrate, ubiquitin, ATP, and EM-12) are combined in the reaction buffer.

-

Control reactions are set up, omitting key components such as EM-12, ATP, or the E3 ligase.

-

-

Incubation:

-

The reactions are incubated at 37°C for a defined period (e.g., 60 minutes).

-

-

Analysis:

-

The reactions are stopped by the addition of SDS-PAGE loading buffer.

-

The samples are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for the neosubstrate.

-

The appearance of higher molecular weight bands corresponding to polyubiquitinated neosubstrate in the presence of EM-12 indicates successful ubiquitination.

-

Signaling Pathway and Experimental Visualization

The binding of EM-12 to CRBN initiates a cascade of events culminating in the degradation of target proteins and subsequent downstream cellular effects.

Caption: EM-12 mediated CRBN signaling pathway.

The experimental workflow for characterizing a novel CRBN ligand like EM-12 typically follows a logical progression from biochemical binding to cellular activity.

Caption: Experimental workflow for CRBN ligand characterization.

References

- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]

- 9. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. youtube.com [youtube.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. cytivalifesciences.com [cytivalifesciences.com]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Teratogenic Potential of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catastrophic teratogenic effects of thalidomide (B1683933), first marketed in the late 1950s, represent a watershed moment in pharmaceutical history, fundamentally altering drug safety regulations and preclinical testing paradigms.[1][2] Thalidomide was sold as a racemic mixture of its two enantiomers, (R)- and (S)-thalidomide.[2][3] Subsequent research revealed that while the (R)-enantiomer possesses the desired sedative properties, the (S)-enantiomer is predominantly responsible for the devastating embryopathic effects, such as phocomelia (limb malformations).[2][4] However, the situation is complicated by the rapid in vivo racemization of the enantiomers, meaning administration of the "safe" (R)-enantiomer can still lead to the formation of the teratogenic (S)-enantiomer within the body.[4][5][6]

This guide focuses on the teratogenic potential of the enantiomers of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a potent and more hydrolytically stable analogue of thalidomide, often referred to as EM12.[7][8][9] Understanding the stereospecific interactions of these molecules is critical for the development of safer immunomodulatory drugs (IMiDs) and for designing robust preclinical screening protocols to identify potential teratogens.

Molecular Mechanism of Teratogenicity

The primary breakthrough in understanding thalidomide's teratogenicity was the identification of Cereblon (CRBN) as its direct molecular target.[2][10] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[10][11] The binding of thalidomide and its analogues to CRBN allosterically modifies the substrate specificity of this complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific proteins known as "neosubstrates."

The CRL4^CRBN^ Pathway

The (S)-enantiomer of thalidomide and its analogues binds with significantly higher affinity to a tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[12][13] This binding event induces a conformational change that creates a new binding surface on CRBN, enabling the recruitment of neosubstrates that would not normally be targeted by this E3 ligase.[11]

Key neosubstrates implicated in teratogenicity include the transcription factor SALL4 (Sal-like protein 4), a critical regulator of limb development.[14] The degradation of SALL4 disrupts downstream signaling pathways, including the expression of Fibroblast Growth Factor 8 (FGF8), which is essential for limb bud outgrowth.[10] This disruption of fundamental developmental programs ultimately results in the characteristic limb truncations and other defects observed in thalidomide embryopathy.[10]

Other Proposed Mechanisms

While CRBN-mediated protein degradation is the most widely accepted mechanism, other theories have been proposed that may contribute to the teratogenic phenotype:

-